molecular formula C13H14BrNO4 B1522490 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid CAS No. 1305712-39-3

3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid

Cat. No.: B1522490
CAS No.: 1305712-39-3
M. Wt: 328.16 g/mol
InChI Key: KWGXOYPDYCWYET-UHFFFAOYSA-N
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Description

3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid is an organic compound with the molecular formula C13H14BrNO4 It is a derivative of propanoic acid, featuring a bromophenyl group and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and propanoic acid.

    Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with propanoic acid to form 4-bromo-α,β-unsaturated carbonyl compound.

    Reduction: The intermediate is then reduced to form 4-bromo-α,β-unsaturated alcohol.

    Carbamoylation: The alcohol is reacted with isocyanate to introduce the carbamoyl group, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium methoxide (NaOCH3), potassium cyanide (KCN).

Major Products

    Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: Formation of 4-bromo-α,β-unsaturated alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)propanoic acid: Similar structure but lacks the carbamoyl group.

    4-Bromobenzaldehyde: Contains the bromophenyl group but lacks the propanoic acid and carbamoyl groups.

    4-Bromobenzoic acid: Contains the bromophenyl group and carboxylic acid but lacks the carbamoyl group.

Uniqueness

3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid is unique due to the presence of both the bromophenyl and carbamoyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[[1-(4-bromophenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO4/c1-8(15-11(16)6-7-12(17)18)13(19)9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGXOYPDYCWYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Br)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid
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3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid
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3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid
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3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid
Reactant of Route 5
3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid
Reactant of Route 6
3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid

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